

An In-depth Technical Guide to Echinatine N-oxide: Chemical Structure and Properties

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Compound of Interest

Compound Name: Echinatine N-oxide

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Abstract

Echinatine N-oxide, a pyrrolizidine alkaloid found in various plant species, is a compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The document details available data on its chemical identity, and while specific experimental values for some physical properties remain elusive in the literature, this guide consolidates what is currently known. Furthermore, it outlines generalized experimental protocols for the isolation of related pyrrolizidine alkaloids and the assessment of biological activities, offering a foundational framework for researchers. The guide also visualizes key concepts, including a generalized metabolic pathway and experimental workflows, to facilitate a deeper understanding of this compound for research and drug development purposes.

Chemical Identity and Structure

Echinatine N-oxide is a tertiary amine N-oxide derivative of the pyrrolizidine alkaloid echinatine. The N-oxide functional group significantly influences the molecule's polarity and biological disposition.

Chemical Structure:

Caption: 2D structure of **Echinatine N-oxide**.

Systematic and Common Names

- IUPAC Name: (7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate[1]
- Common Synonyms: Echinatine oxide[1]

Chemical Formula and Molecular Weight

The chemical and physical properties of **Echinatine N-oxide** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₅ NO ₆	[2]
Molecular Weight	315.36 g/mol	[2]
CAS Number	20267-93-0	[2]
Appearance	White to off-white solid	[3]
Solubility	Soluble in methanol and water	[3]
Melting Point	Data not available in cited sources	
Boiling Point	Data not available in cited sources	
pKa	Data not available in cited sources	
SMILES String	<chem>CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(C2)O)[O-])O</chem>	[4]

Natural Occurrence

Echinatine N-oxide is a naturally occurring compound found in several plant species, primarily within the Boraginaceae family. Its presence is often alongside its parent alkaloid, echinatine.

Known Plant Sources:

- *Rindera graeca*[2][5]
- *Heliotropium indicum* L.[4][5]
- *Cynoglossum* sp.
- *Eupatorium* sp.

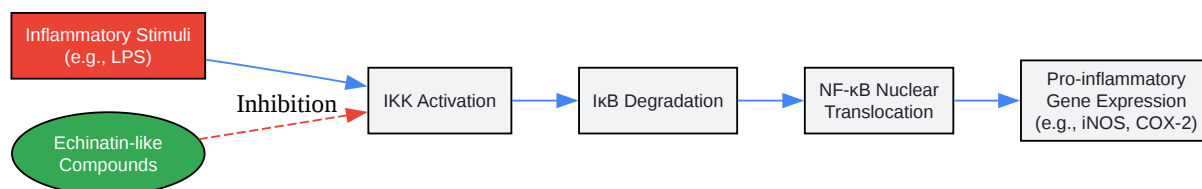
Biological Activity and Potential Signaling Pathways

Pyrrolizidine alkaloids (PAs) and their N-oxides are known for a range of biological activities, including potential toxicity. However, some studies suggest that specific compounds in this class may also possess therapeutic properties. The N-oxide form is generally considered less toxic than the parent alkaloid. The biological activity of **Echinatine N-oxide** itself is not extensively studied, but inferences can be drawn from related compounds.

Antioxidant and Anti-inflammatory Activity

The related compound, echinatin (without the N-oxide), has been shown to possess antioxidant and anti-inflammatory properties. It can act as a potent activator of the antioxidant transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. It is plausible that **Echinatine N-oxide** may share or have precursor activity for these effects.

A potential mechanism for the anti-inflammatory effects of related compounds involves the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

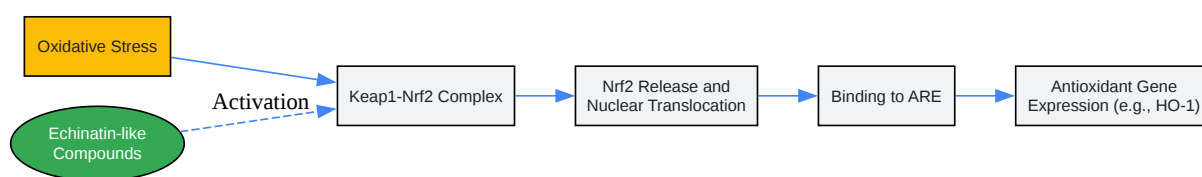


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Caption: Generalized NF- κ B signaling pathway and potential inhibition.

Neuroprotective Effects

Some pyrrolizidine alkaloids and related compounds have been investigated for their neuroprotective properties, particularly in the context of oxidative stress. The activation of the Nrf2 signaling pathway is a key mechanism in cellular defense against oxidative stress. Nrf2 activation leads to the expression of several antioxidant enzymes.

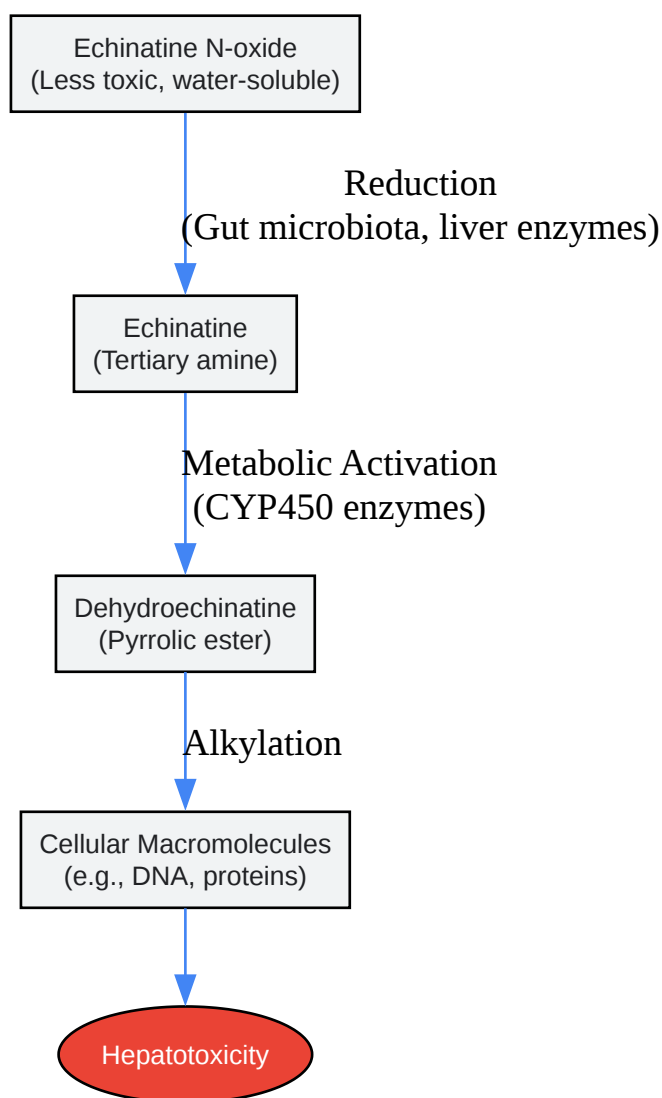


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Caption: Simplified Nrf2 antioxidant response pathway.

Cytotoxicity

Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which is mediated by metabolic activation in the liver to reactive pyrrolic esters. The N-oxide forms are generally less toxic as they are more water-soluble and more readily excreted. However, they can be reduced back to the parent tertiary amine alkaloid by gut microbiota and hepatic enzymes, which can then be metabolized to toxic intermediates.



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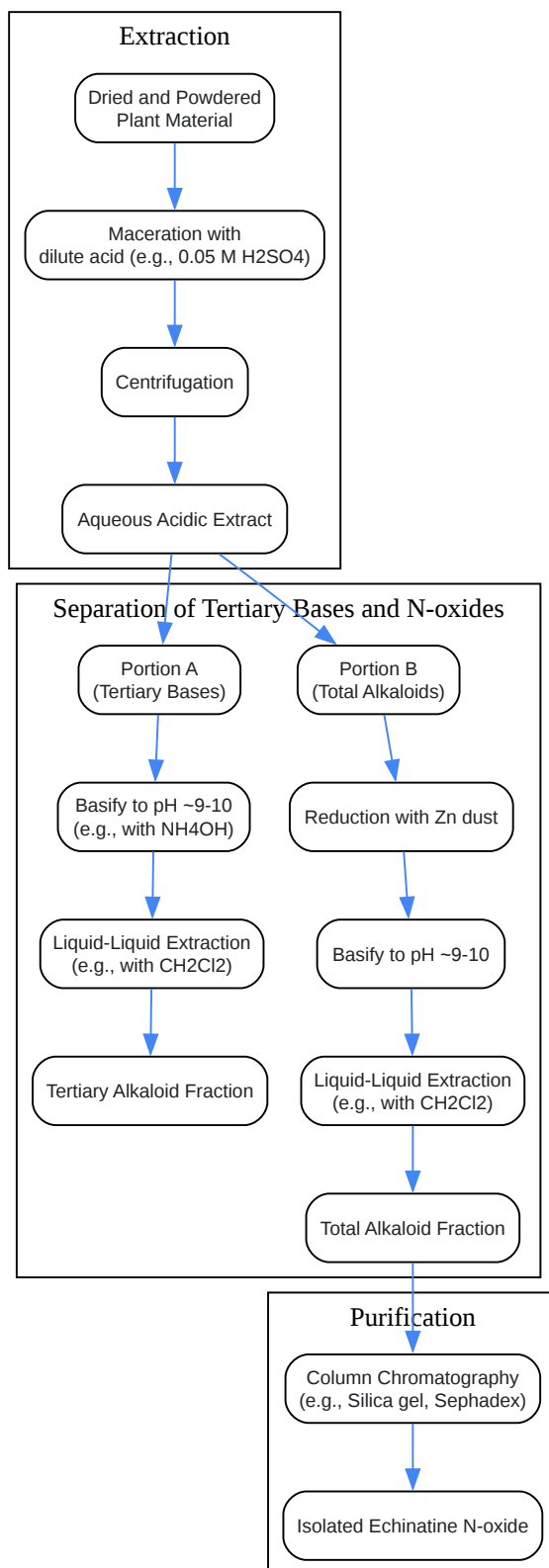
Caption: Generalized metabolic activation of pyrrolizidine alkaloid N-oxides.

Experimental Protocols

Detailed experimental protocols specifically for **Echinatine N-oxide** are not widely available. The following sections provide generalized methodologies for the isolation of pyrrolizidine alkaloids from plant sources and for conducting relevant biological assays.

Generalized Isolation of Pyrrolizidine Alkaloids and their N-oxides from Plant Material

This protocol is based on methods used for the extraction of pyrrolizidine alkaloids from *Rindera* and *Heliotropium* species.



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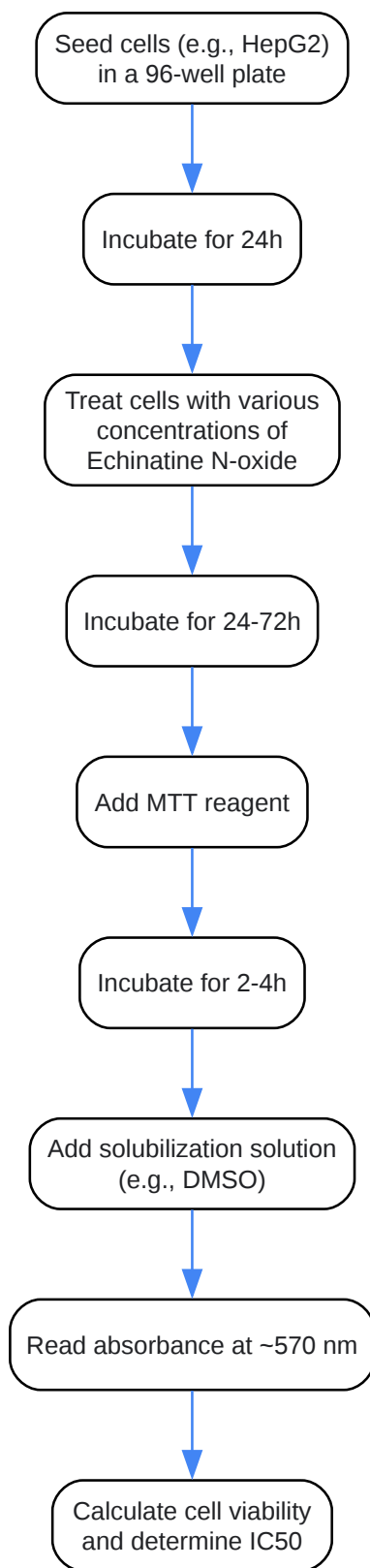
Caption: Generalized workflow for the isolation of pyrrolizidine alkaloids.

Methodology:

- Extraction:
 - Air-dried and powdered plant material (e.g., aerial parts of *Rindera graeca*) is macerated in an acidic aqueous solution (e.g., 0.05 M H₂SO₄) with sonication.
 - The mixture is centrifuged, and the supernatant containing the protonated alkaloids is collected. This process is typically repeated to ensure complete extraction.
 - The combined aqueous extracts are filtered.
- Separation of Tertiary Alkaloids and N-oxides:
 - The aqueous extract is divided into two portions.
 - To isolate the tertiary alkaloids: One portion is made alkaline (pH ~9-10) with a base such as ammonium hydroxide. This deprotonates the alkaloids, which can then be extracted into an organic solvent like dichloromethane.
 - To isolate the total alkaloids (including those from N-oxides): The other portion is treated with a reducing agent, such as zinc dust, to convert the N-oxides to their corresponding tertiary amines. The mixture is then basified and extracted with an organic solvent as described above.
- Purification:
 - The crude alkaloid fractions are concentrated and further purified using chromatographic techniques, such as column chromatography on silica gel or Sephadex, to yield the pure compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a generalized protocol to assess the potential cytotoxicity of **Echinatine N-oxide**.



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Caption: Workflow for an MTT cytotoxicity assay.

Methodology:

- **Cell Culture:** A suitable cell line (e.g., human liver cancer cell line HepG2) is cultured in appropriate media and conditions.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a range of concentrations of **Echinatine N-oxide**. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Assay:**
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
 - The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
 - A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

Echinatine N-oxide is a pyrrolizidine alkaloid with a defined chemical structure, though some of its physical properties are not yet fully characterized in the public domain. Its biological activities are inferred from related compounds and suggest potential for antioxidant, anti-inflammatory, and neuroprotective effects, likely mediated through signaling pathways such as Nrf2 and NF-κB. However, the potential for metabolic activation to toxic intermediates warrants careful consideration in any therapeutic development. The generalized protocols provided herein offer a starting point for researchers to further investigate the isolation, synthesis, and

biological evaluation of this intriguing natural product. Further studies are necessary to fully elucidate the pharmacological and toxicological profile of **Echinatine N-oxide**.

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